4-(2-Furyl)-3-buten-2-one

Biomass Conversion Heterogeneous Catalysis Aldol Condensation

For R&D teams developing renewable jet-fuel precursors or furan-epoxy hybrid materials, 4-(2-Furyl)-3-buten-2-one (FAc) is the essential C8 monomer. Its conjugated enone system delivers a 4× higher hydrogenation rate on Re/G catalysts vs. ReOx/G, enabling efficient continuous-flow HDO to alkanes. Unlike the saturated analog or crosslinking dimer (F2Ac), its monofunctional architecture allows precise control of crosslink density in corrosion-resistant binders. Procure >98% pure material—achieved via patented crystallization—to ensure reproducible Michael additions and cycloadditions.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 623-15-4
Cat. No. B1221072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Furyl)-3-buten-2-one
CAS623-15-4
Synonymsmonofurfurylidene acetone
monofurfurylideneacetone
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC=CO1
InChIInChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+
InChIKeyGBKGJMYPQZODMI-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (1-10 mg/ml) (NTP, 1992)
Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Furyl)-3-buten-2-one (CAS 623-15-4) Procurement Guide: Chemical Identity and Industrial Baseline


4-(2-Furyl)-3-buten-2-one (CAS 623-15-4), also known as furfurylideneacetone, monofurfurylideneacetone, or FA, is an α,β-unsaturated ketone characterized by a furan ring conjugated with a butenone moiety. It is primarily synthesized via the base-catalyzed aldol condensation of furfural (a biomass-derived platform chemical) and acetone [1]. The compound exists as a mixture of cis/trans isomers, with the trans (E) isomer being thermodynamically favored [2]. Its bifunctional nature—a reactive conjugated enone system and a furan ring—underpins its utility as a chemical intermediate. Critically, its procurement value is not tied to inherent biological activity but to its performance as a monomer, a reactive diluent, and a platform intermediate for the production of renewable fuels and value-added chemicals .

Why Generic Substitution is Inadvisable for 4-(2-Furyl)-3-buten-2-one in Catalytic and Monomer Applications


The assumption that 4-(2-furyl)-3-buten-2-one can be readily replaced by its saturated analog, 4-(2-furyl)-2-butanone, or its double-condensation product, 1,5-di-2-furyl-1,4-pentadien-3-one (F2Ac), is not supported by quantitative performance data. These compounds are not interchangeable in catalytic upgrading or polymer synthesis due to profound differences in reactivity, selectivity, and final product properties. The conjugated enone system of the target compound confers distinct electrophilicity, which dictates its hydrogenation kinetics and its role in chain-extension reactions compared to its saturated counterpart. Furthermore, as a monofunctional monomer, it yields linear chain growth, whereas F2Ac acts as a crosslinker, leading to materials with fundamentally different mechanical and thermal characteristics. The following section provides quantitative evidence of these non-substitutable properties [1].

Quantitative Differentiation: 4-(2-Furyl)-3-buten-2-one vs. Closest Analogs and Alternatives


Catalytic Selectivity: Superior Yield of Monomer Over Dimer with Mg-Al-O-t-Bu HT Catalyst

In the aldol condensation of furfural and acetone, the choice of catalyst dictates the ratio of the target monomer, 4-(2-furyl)-3-buten-2-one (FAc), to the dimer, 1,5-di-2-furyl-1,4-pentadien-3-one (F2Ac). The Mg-Al-O-t-Bu hydrotalcite (HT) catalyst achieves a furfural conversion of 99% with a selectivity of 82% toward the target FAc monomer [1]. This is a significant improvement over the lanthanide-based La2O2CO3-Al2O3 catalyst, which under its optimal conditions for dimer production yields only 25.8% of FAc alongside 67.8% of the F2Ac dimer [2].

Biomass Conversion Heterogeneous Catalysis Aldol Condensation

Hydrogenation Kinetics: Fourfold Higher Rate with Metallic Rhenium vs. Rhenium Oxide

The hydrogenation of 4-(2-furyl)-3-buten-2-one (FAc) in the aqueous phase is highly sensitive to the catalyst phase. A direct comparison of rhenium-based catalysts shows that metallic rhenium (Re/G) exhibits a fourfold higher initial reaction rate than its oxide counterpart, rhenium oxide (ReOx/G) [1]. This quantifies the superior activity of the metallic phase for this specific substrate. The study further identifies that Re/G and ReOx/G selectively drive the Piancatelli rearrangement, producing 2-(2-oxopropyl)cyclopenta-1-one as a major product, a pathway not observed with other metal catalysts under the same conditions [1].

Hydrodeoxygenation Renewable Fuels Reaction Kinetics

Monomer Purity: >98% Purity via Scalable Crystallization Separation

A significant challenge in the aldol condensation of furfural and acetone is the co-production of the dimer, 1,5-di-2-furyl-1,4-pentadien-3-one (F2Ac). A patented separation process addresses this by exploiting the differential solubility of the monomer and dimer. The process involves low-temperature refrigeration and crystallization to remove the less soluble dimer, followed by vacuum rotary evaporation and crystallization of the residual liquid. This method yields both the target monomer and the dimer with a purity of greater than 98% [1]. This is a key differentiator from simple distillation, which often leads to thermal degradation or polymerization of the unsaturated monomer.

Polymer Synthesis Process Chemistry Monomer Purification

Functional Monomer vs. Crosslinking Dimer: Distinct Material Outcomes

4-(2-Furyl)-3-buten-2-one functions as a monofunctional monomer, enabling linear chain extension in polymer synthesis. Its close analog, 1,5-di-2-furyl-1,4-pentadien-3-one (F2Ac), possesses two reactive furan and enone groups and therefore acts as a crosslinking agent. The difference is fundamental: the target compound is used as an active diluent to reduce viscosity while maintaining linear properties, whereas the dimer is intentionally introduced to create three-dimensional networks in materials like furan-epoxy binders. A patent for a furan-epoxy binder explicitly uses a mixture of the monomer and dimer in a specific ratio (e.g., 4:1) to achieve a tailored balance of processability and final mechanical properties [1]. This precise formulation is impossible with a single-component system.

Epoxy Resins Polymer Science Material Properties

Reactive Diluent vs. Inert Alternative: Maintaining Epoxy Performance

In epoxy resin formulations, reducing viscosity is often achieved with non-reactive solvents or plasticizers, which can leach out, cause shrinkage, and degrade mechanical properties. 4-(2-Furyl)-3-buten-2-one is specifically cited as a reactive diluent for epoxy resins . As a reactive diluent, it lowers the initial viscosity of the resin system for easier processing but then participates in the curing reaction, becoming chemically bonded into the final polymer matrix. This contrasts with inert diluents, which remain as unbound molecules that can migrate over time. While direct quantitative comparison data (e.g., viscosity reduction per wt% vs. Tg shift) is not available in the current evidence base, the classification as a reactive diluent provides a clear functional advantage over non-reactive alternatives.

Epoxy Formulation Reactive Diluents Coatings Technology

Procurement-Driven Application Scenarios for 4-(2-Furyl)-3-buten-2-one


Precursor for Sustainable Aviation Fuel (SAF) via Hydrodeoxygenation (HDO)

The synthesis of jet fuel range alkanes relies on aldol condensation to extend the carbon chain of biomass-derived furfural. 4-(2-Furyl)-3-buten-2-one (FAc) is the primary C8 coupling product in this pathway. Its subsequent hydrodeoxygenation (HDO) yields linear and branched alkanes suitable for blending. The 4-fold higher hydrogenation rate with metallic Re/G catalysts compared to ReOx/G, as documented in the evidence [1], is critical for designing efficient, high-throughput continuous flow reactors for biofuel production.

Formulation of High-Performance Furan-Epoxy Hybrid Binders and Composites

Furan-epoxy hybrid materials are valued for their excellent chemical resistance, particularly in aggressive environments like chemical processing plants and foundries. The target compound serves as a reactive diluent and comonomer. Its monofunctional nature, in contrast to the crosslinking dimer (F2Ac), is essential for controlling the crosslink density. Formulators can thus use precise ratios of 4-(2-furyl)-3-buten-2-one and its dimer to tailor the viscosity, cure kinetics, and final thermomechanical properties of the binder, a strategy not possible with a single analog [2].

Catalytic Process Development for Selective Monomer Production from Biomass

For research groups and chemical companies developing sustainable routes to furanic monomers, achieving high selectivity for 4-(2-furyl)-3-buten-2-one over its dimer is a primary economic driver. The use of a Mg-Al-O-t-Bu hydrotalcite catalyst, which demonstrates 82% selectivity for the monomer at 99% conversion [3], offers a validated benchmark and a superior alternative to other catalysts like La2O2CO3-Al2O3 that favor dimer formation (only 25.8% monomer yield) [4]. This selectivity translates directly to lower downstream separation costs.

Synthesis of Specialized Furyl-Substituted Heterocycles and Fine Chemicals

The α,β-unsaturated ketone moiety of 4-(2-furyl)-3-buten-2-one is a versatile handle for further synthetic elaboration, including Michael additions, cycloadditions, and heterocycle synthesis. Its high purity (>98%), achievable via the patented crystallization process [5], is a prerequisite for these reactions to avoid side-product formation. Researchers procuring this compound for use as a synthetic building block require this level of purity to ensure reproducibility and yield in multi-step syntheses of complex molecules.

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